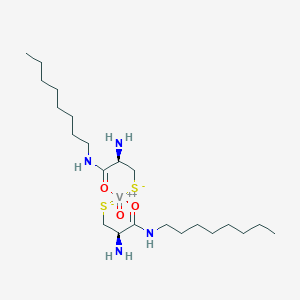
Unii-85E1SB2uxo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-85E1SB2uxo is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound, also known as N-[2-(2,4-dinitrophenyl) amino] acetic acid, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Unii-85E1SB2uxo acts as a chromogenic reagent that reacts with amino acids, peptides, and proteins. The reaction between Unii-85E1SB2uxo and amino acids results in the formation of a yellow-colored complex, which can be detected spectrophotometrically. The reaction occurs through the formation of a Schiff base between the amino group of the amino acid and the carbonyl group of Unii-85E1SB2uxo.
Biochemical and Physiological Effects:
Unii-85E1SB2uxo has no known biochemical or physiological effects on living organisms. However, its reaction with amino acids and proteins can provide valuable information about their concentrations and activities in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Unii-85E1SB2uxo in lab experiments include its high sensitivity and selectivity towards amino acids and proteins, its ease of use, and its compatibility with various analytical techniques. However, the limitations of using Unii-85E1SB2uxo include its potential interference with other compounds in biological samples, its limited solubility in water, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Unii-85E1SB2uxo. These include the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of analytical techniques for the detection of the Unii-85E1SB2uxo-amino acid complex, the exploration of its potential applications in the study of protein-ligand interactions, and the investigation of its potential toxicity and environmental impact.
Conclusion:
Unii-85E1SB2uxo is a chemical compound that has significant potential applications in scientific research. Its synthesis method, mechanism of action, physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Unii-85E1SB2uxo is necessary to fully understand its potential applications and limitations in scientific research.
Synthesemethoden
Unii-85E1SB2uxo can be synthesized using different methods, including the reaction of 2,4-dinitrophenylhydrazine with glyoxylic acid, followed by the reaction of the resulting product with sodium hydroxide. Another method involves the reaction of 2,4-dinitrophenylhydrazine with chloroacetic acid, followed by the reaction of the resulting product with sodium hydroxide. These methods yield Unii-85E1SB2uxo as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
Unii-85E1SB2uxo has been used in various scientific research applications, including the determination of amino acid concentrations in biological samples, the measurement of enzyme activities, and the study of protein-ligand interactions. The compound has also been used in the development of biosensors and in the analysis of food and environmental samples.
Eigenschaften
CAS-Nummer |
122575-28-4 |
|---|---|
Produktname |
Unii-85E1SB2uxo |
Molekularformel |
C22H46N4O3S2V |
Molekulargewicht |
529.7 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+) |
InChI |
InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1 |
InChI-Schlüssel |
JOBIFMUBWMXUJJ-XFMZQWNHSA-L |
Isomerische SMILES |
CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2] |
SMILES |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
Kanonische SMILES |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



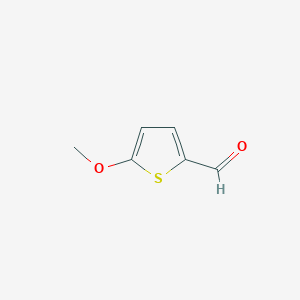
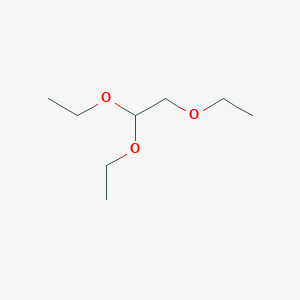
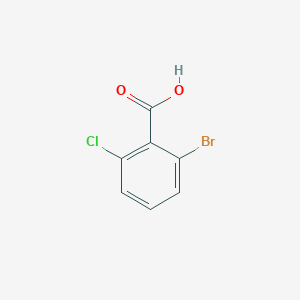

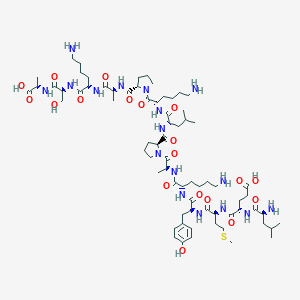
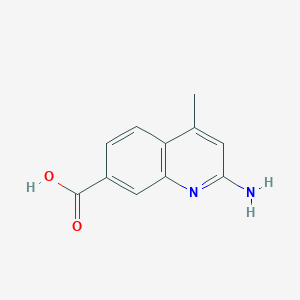

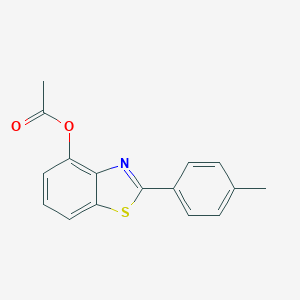


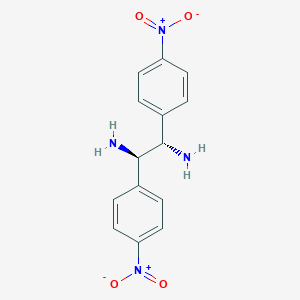
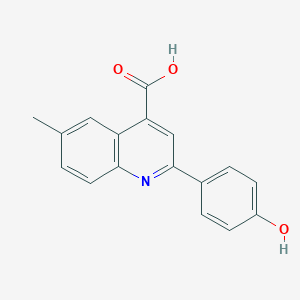
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)